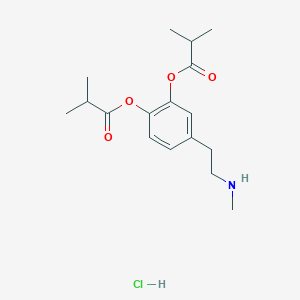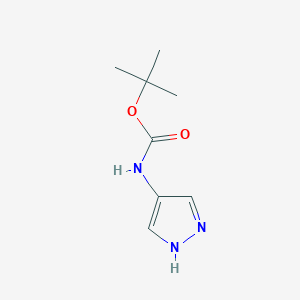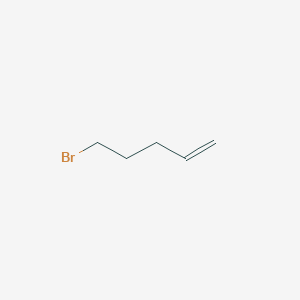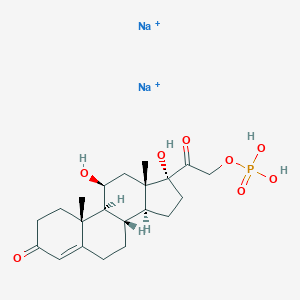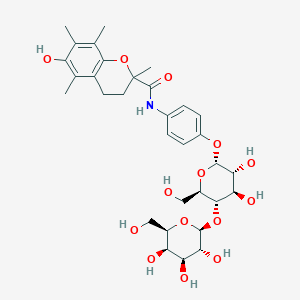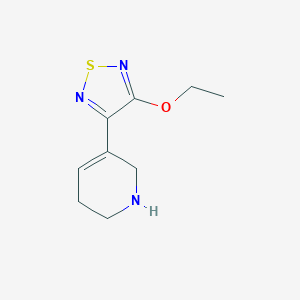
3-氟邻苯二酚
描述
3-Fluorocatechol is a fluorinated analogue of catechol, which is an important intermediate in various chemical and pharmaceutical processes. While the provided papers do not directly discuss 3-Fluorocatechol, they do provide insights into related compounds and methodologies that could be relevant for the synthesis, structural analysis, and chemical properties of 3-Fluorocatechol.
Synthesis Analysis
The synthesis of fluorinated organic compounds is a topic of interest due to their applications in medicine and materials science. For instance, the synthesis of 4-Fluorocatechol was achieved through esterification, rearrangement, and Dakin oxidation processes, with an overall yield of 45.4% . Similarly, the synthesis of 3-fluoro-4-hydroxyprolines, which are structurally related to catechol derivatives, was performed starting from 4-oxo-l-proline derivatives . These methods could potentially be adapted for the synthesis of 3-Fluorocatechol.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be significantly different from their non-fluorinated counterparts. For example, the introduction of fluorine into proline alters its ring pucker and amide bond ratio . In the case of 3-Fluorocatechol, such structural modifications could influence its reactivity and interaction with biological systems.
Chemical Reactions Analysis
Fluorinated compounds often exhibit unique reactivity due to the presence of fluorine atoms. The paper on fluoroformyl trifluoroacetyl disulfide discusses the conformational properties and geometric structure of a fluorinated molecule, which could provide insights into the reactivity of fluorinated catechols . Additionally, the synthesis of 2-fluoro-3-hydroxypropionic acid through biocatalytic methods suggests the potential for enzymatic reactions involving fluorinated catechols .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds can be quite distinct. For example, the oxidation of substituted 4-fluorobenzaldehydes for the synthesis of fluorinated phenols demonstrates the impact of fluorination on chemical properties . The study of solid-state and solution structures of fluorocholine and its analogues provides information on the preferred conformation of fluorinated compounds, which could be relevant for understanding the properties of 3-Fluorocatechol .
科学研究应用
生物降解和环境应用
氟芳烃类化合物的生物降解:研究表明,某些细菌,如根瘤菌属和伯克霍尔德真菌,可以在其代谢过程中降解氟芳烃类化合物,包括3-氟邻苯二酚。这些发现暗示了在生物修复环境污染物(Zhao et al., 2019);(Strunk & Engesser, 2013)方面的潜在应用。
外生菌根真菌和单氟苯酚降解:研究表明,外生菌根真菌如染色假栓菌可以与葡萄糖共代谢降解单氟苯酚,包括3-氟邻苯二酚,突显了它们在土壤生态系统中的作用以及在环境生物技术中的潜力(Franco et al., 2014)。
生化研究和工业应用
核磁共振研究以了解生物降解:氟核磁共振(19F NMR)被用于研究3-氟苯甲酸酯等氟化合物的生物降解途径,导致中间体如3-氟邻苯二酚的形成。这种方法提供了有关微生物中生化途径的见解(Boersma et al., 2004)。
氟化合物的合成和表征:对于氟化邻苯二酚等化合物的合成方法在制药和农药研究中至关重要,为创造具有潜在应用的新化合物提供了途径(Yong, 2006)。
生物技术和分析应用
细菌系统中的酶转化:表达特定酶的大肠杆菌可以将卤代酚转化为卤代邻苯二酚,包括4-氟邻苯二酚,表明在生产特定卤代化合物方面具有潜在的生物技术应用(Coulombel et al., 2011)。
生物研究中的荧光和显色探针:类似于邻苯二酚化学的3-羟基苯乙炔等化合物可作为细菌酶的探针,有助于研究细菌降解途径,这可能延伸到涉及3-氟邻苯二酚的研究(Kauffman et al., 2003)。
安全和危害
作用机制
Target of Action
3-Fluorocatechol, also known as 1,2-Dihydroxy-3-fluorobenzene , is a fluorinated catechol . The primary targets of 3-Fluorocatechol are enzymes involved in the degradation of halobenzenes, such as catechol 1,2-dioxygenase .
Mode of Action
The interaction of 3-Fluorocatechol with its targets involves two common steps :
These interactions result in changes to the structure of the compound, facilitating its further metabolism .
Biochemical Pathways
The degradation of 3-Fluorocatechol proceeds via the formation of 2-fluoromuconic acid . This is a significant finding as 2-fluoromuconic acid was previously considered a dead-end metabolite in fluoroaromatic degradation .
Pharmacokinetics
The strength of the carbon-fluorine bond in fluorinated compounds like 3-fluorocatechol generally confers stability, suggesting that they may be recalcitrant in the environment .
Result of Action
The complete metabolism of 3-Fluorocatechol via 2-fluoromuconate represents a significant advancement in our understanding of fluoroaromatic degradation . This process allows for the effective breakdown of 3-Fluorocatechol, preventing the accumulation of potentially harmful metabolites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluorocatechol. For instance, the presence of specific microorganisms capable of metabolizing 3-Fluorocatechol is crucial for its degradation . Additionally, the physical and chemical properties of the environment, such as pH and temperature, may also impact the compound’s stability and the efficiency of its metabolism .
属性
IUPAC Name |
3-fluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOSJQLIRGXWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189839 | |
| Record name | 1,2-Benzenediol, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorocatechol | |
CAS RN |
363-52-0 | |
| Record name | 3-Fluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediol, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
